molecular formula C20H21N3O3S B2538608 N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851132-58-6

N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2538608
CAS No.: 851132-58-6
M. Wt: 383.47
InChI Key: MTCYSWQTCYLCQU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an aromatic aldehyde.

    Thioether formation: The imidazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.

    Acetamide formation: The final step involves the reaction of the thioether with an acylating agent to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The ethoxy and methoxy groups may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
  • N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its specific substitution pattern and the presence of the thioether linkage, which can impart distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-3-26-18-8-4-15(5-9-18)22-19(24)14-27-20-21-12-13-23(20)16-6-10-17(25-2)11-7-16/h4-13H,3,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCYSWQTCYLCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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